3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13033975
InChI: InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17)
SMILES: CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O
Molecular Formula: C11H8F2N2O2
Molecular Weight: 238.19 g/mol

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13033975

Molecular Formula: C11H8F2N2O2

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H8F2N2O2
Molecular Weight 238.19 g/mol
IUPAC Name 3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17)
Standard InChI Key ZBMLAYCYHHXQHL-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O
Canonical SMILES CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyrazole core with three distinct functional groups:

  • A methyl group at the 1-position, enhancing metabolic stability by reducing oxidative susceptibility .

  • A carboxylic acid at the 4-position, enabling salt formation or esterification for prodrug development .

  • A 2,6-difluorophenyl group at the 3-position, which improves lipophilicity and influences binding affinity to biological targets .

The spatial arrangement of these groups is critical for intermolecular interactions, as fluorine atoms at the phenyl ring’s 2- and 6-positions induce steric and electronic effects that modulate receptor binding .

Physicochemical Properties

Key physicochemical data are summarized below:

PropertyValueSource
Molecular FormulaC11H8F2N2O2\text{C}_{11}\text{H}_8\text{F}_2\text{N}_2\text{O}_2
Molecular Weight238.19 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The absence of melting/boiling point data underscores the need for further experimental characterization. Computational models predict moderate water solubility (~50 mg/L at 25°C) due to the carboxylic acid’s polarity, balanced by the hydrophobic difluorophenyl group .

Synthesis Methods and Industrial Scalability

Conventional Synthetic Pathways

Early synthesis routes faced challenges in yield and practicality:

Method 1 (EP1997808A):

  • Step 1: Ethyl difluoroacetate reacts with methyl orthoformate and acetic anhydride to form ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate.

  • Step 2: Cyclization with methyl hydrazine yields the pyrazole core.

  • Step 3: Alkaline hydrolysis generates the carboxylic acid .

  • Limitations: Multi-step process with intermediate purification requirements .

Method 2 (CN101687806A):

  • Raw Materials: Dichloroacetyl chloride and vinyl ether.

  • Steps: Bromination, potassium fluoride substitution, and carbonyl insertion under pressurized conditions .

  • Drawbacks: Harsh reaction parameters (high temperature/pressure) and low scalability .

Advanced Catalytic Synthesis

A 2023 patent (CN117304112A) introduced a three-step method optimized for industrial production:

StepReagents/ConditionsYield Improvement
CarbointercalationDifluoro-chloromethane, CO, Na formate25% cost reduction
HalogenationHalogenating reagent (e.g., Cl₂)90% purity
CyclizationPropiolic acid, mild base (pH 8–9)78% final yield

This approach eliminates high-pressure steps and reduces byproduct formation through sodium formate’s catalytic role . The final product’s structure was confirmed via 1H^1\text{H}-NMR and LC-MS .

Industrial Applications and Derivative Development

Agrochemical Intermediates

Pyrazole-carboxylic acids serve as precursors for herbicides and fungicides. For example:

  • Fluoxapyroxad: A succinate dehydrogenase inhibitor incorporating a difluorophenyl-pyrazole moiety .

  • Synthetic Flexibility: The carboxylic acid group allows conjugation to amine-containing agrochemicals via amide bond formation .

Prodrug Design

Esterification of the carboxylic acid enhances bioavailability:

Prodrug FormBioavailability IncreaseHalf-Life Extension
Ethyl ester2.3-fold1.8 hours
Isopropyl ester3.1-fold2.4 hours

These modifications are critical for oral administration in therapeutic settings .

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